Bufuralol-d9 Hydrochloride
Overview
Description
Bufuralol-d9 (hydrochloride) is a deuterium-labeled analog of Bufuralol hydrochloride. It is primarily used as an internal standard for the quantification of Bufuralol in various analytical applications. Bufuralol itself is a non-selective antagonist of beta-adrenergic receptors, which also exhibits partial agonist activity .
Mechanism of Action
Target of Action
Bufuralol-d9 Hydrochloride is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
This compound interacts with its targets, the β-adrenergic receptors, by blocking their activity. This results in a decrease in the catecholamine-induced activation of adenylate cyclase, thereby reducing the production of cyclic AMP (cAMP) within the cell .
Biochemical Pathways
The primary metabolic pathway for this compound involves aromatic hydroxylation and conjugation . The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) isoform CYP2D6, with CYP1A2 and CYP2C19 also involved .
Pharmacokinetics
It is known that both isomers of bufuralol are cleared almost entirely by metabolism . The elimination half-life of (−)-bufuralol was found to be shorter than that of (+)-bufuralol .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in mean arterial blood pressure and an increase in abdominal aortic blood flow . Its action as a β-adrenoceptor antagonist with partial agonist activity contributes to these effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. For example, the metabolism of Bufuralol can be decreased when combined with Dihydrocodeine
Biochemical Analysis
Biochemical Properties
Bufuralol-d9 Hydrochloride interacts with β-adrenergic receptors in biochemical reactions . It has affinity for both β1 and β2-adrenergic receptors . The compound exerts its effects by decreasing mean arterial blood pressure and increasing abdominal aortic blood flow .
Cellular Effects
This compound influences cell function by interacting with β-adrenergic receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a potent β-adrenoceptor antagonist with partial agonist activity . It exerts its effects at the molecular level through binding interactions with β-adrenergic receptors . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes such as cytochrome P450 (CYP) isoform CYP2D6 . The main metabolic pathway for this compound is aromatic hydroxylation, whereas the principal route for its isomer is conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bufuralol-d9 (hydrochloride) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Bufuralol molecule. The deuterium atoms are typically introduced into the tert-butyl group of Bufuralol. The synthesis involves multiple steps, including the deuteration of specific hydrogen atoms and subsequent purification processes to achieve high isotopic purity .
Industrial Production Methods
The industrial production of Bufuralol-d9 (hydrochloride) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the consistent incorporation of deuterium atoms into the Bufuralol molecule. The final product is then purified and tested for isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
Bufuralol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Bufuralol can be oxidized to form hydroxybufuralol derivatives.
Reduction: Reduction reactions can convert Bufuralol to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
Oxidation: Hydroxybufuralol derivatives.
Reduction: Alcohol derivatives of Bufuralol.
Substitution: Various substituted Bufuralol derivatives depending on the reagents used.
Scientific Research Applications
Bufuralol-d9 (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Bufuralol.
Biology: In studies involving the metabolism and pharmacokinetics of Bufuralol.
Medicine: In the development and testing of beta-adrenergic receptor antagonists.
Industry: In the quality control and standardization of pharmaceutical products containing Bufuralol
Comparison with Similar Compounds
Bufuralol-d9 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in analytical applications. Similar compounds include:
Bufuralol: The non-deuterated form, used as a beta-adrenergic receptor antagonist.
Propranolol: Another beta-adrenergic receptor antagonist with similar pharmacological properties.
Metoprolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of cardiovascular diseases.
Bufuralol-d9 (hydrochloride) stands out due to its enhanced stability and utility as an internal standard in analytical methods .
Properties
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-WWMMTMLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661831 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-51-2 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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